molecular formula C16H21N3 B2830642 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline CAS No. 338415-75-1

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2830642
CAS No.: 338415-75-1
M. Wt: 255.365
InChI Key: GJRYWNHFUAKCKR-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative featuring a 4-methylpiperazine substituent at the 2-position and methyl groups at the 4- and 8-positions of the quinoline core. Its molecular formula is C₁₆H₂₀N₄, with a molecular weight of 268.36 g/mol (calculated). This compound is structurally notable for its piperazine moiety, which is often incorporated into bioactive molecules to enhance solubility, bioavailability, or receptor interaction .

Properties

IUPAC Name

4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-12-5-4-6-14-13(2)11-15(17-16(12)14)19-9-7-18(3)8-10-19/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRYWNHFUAKCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline typically involves the reaction of 4,8-dimethylquinoline with 4-methylpiperazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline are still being researched, but quinoline derivatives, in general, have demonstrated potential in treating various diseases, including cancer .

Quinoline Derivatives and Cancer Treatment:

  • Substituted 2,4-amino-quinoline derivatives are useful for treating proliferative disorders, including cancer . Cancer is characterized by uncontrolled proliferation and the spread of abnormal cells . Traditional treatments like surgery, chemotherapy, and radiotherapy have limitations, including incomplete removal of neoplastic tissue, serious side effects, and toxicity to both cancer and normal tissues .
  • Small molecule therapeutics, such as the ABL inhibitor imatinib, have shown the potential of treating a defined patient population, such as chronic myeloid leukemia driven by the BCR-ABL translocation .
  • Natural 5,8-quinolinedione antibiotics exhibit anticancer activity .

Other biological activities of quinolines:

  • Compounds incorporating a quinoline ring system have exhibited diverse biological and pharmaceutical activities, including anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anti-inflammatory, anti-hypertensive, and antioxidant activities .
  • Quinolines have been used as tyrokinase PDGF-RTK inhibitors, inositol 5'-phosphatase (SH 2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

Inhibitory Activity of Quinoline Derivatives:

  • 2-pyrrolidyl or 2-piperidinylquinolines have shown good inhibitory activities in mobilization of calcium by a high concentration of glutamate in human mGluR1/HEK293 cells .
  • A hydrophobic and larger substituent (cyclic amine) at R1 is responsible for high potency for mGluR1. The size of a secondary amide group at the 6-position of quinolines seems to be another essential factor to enhance mGluR1 antagonistic activity .
  • Compound 13c (see table below) displayed the highest mGluR1 antagonistic activity .

Table of mGluR1 Inhibition by Quinoline Derivatives

CompoundsR1R2R3% Inhibition (mGluR1) a)
10 µm
12aPyrrolidineHH16.55
12bPyrrolidineMethylH65.97
12cPyrrolidineMethylMethyl35.85
12dPyrrolidineEthylH56.22
12ePyrrolidinePropylH47.15
12fPyrrolidineOctylH44.07
12gPyrrolidinePhenylH15.65
12hPyrrolidineBenzylH16.78
12iPyrrolidine25.84
12jPyrrolidine15.57
12kPyrrolidine30.22
13aPiperidineMethylH72.86
13bPiperidineMethylMethyl21.90
13cPiperidineEthylH76.76
13dPiperidinePropylH61.97
13ePiperidinePropylPropyl46.75
13fPiperidineIsopropylH5.98
13gPiperidineCyclopropylH56.21
13hPiperidinePhenylH9.29
13iPiperidineBenzylH21.07
13jPiperidine24.50
13kPiperidine13.84
14aPiperazineEthylH28.73
14bPiperazinePropylPropyl18.80
14cPiperazineHH16.50
14d4-MethylpiperazineMethylH9.31
14e4-MethylpiperazineIsopropylH23.15
14f4-EthylpiperazineMethylMethyl15.01
14g4-EthylpiperazineIsopropylH22.70
14h4-EthylpiperazineMethylH40.89
15aMorpholineHH30.25
15bMorpholineMethylH48.80
15cMorpholineEthylH13.99
15dMorpholinePropylH16.45
15eMorpholineIsopropylH29.63
15fMorpholineMethylMethyl31.45
15gMorpholinePropylPropyl27.03
15hMorpholineCyclohexylH35.38
15iMorpholine31.43
15jMorpholine28.68
16aMeO-MethylH6.85
16bMeO-MethylMethyl3.09
16cMeO-EthylH53.09
16dMeO-IsopropylH38.41
16eMeO-CyclopropylH58.10
16fMeO--0.51
16gMeO-23.95
16hMeO-32.97

a) Ca2+ flux assay using glutamate as agonist.

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The piperazine moiety in the compound may play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are compared below:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline - Quinoline core with 4,8-dimethyl groups
- 4-Methylpiperazine at 2-position
268.36 - Potential solubility enhancement via piperazine
- Structural similarity to bioactive quinoline derivatives
5,8-Dimethoxy-4-methyl-2-(1-piperazinyl)quinoline - Methoxy groups at 5,8-positions
- Piperazine at 2-position
329.40 - Enhanced electron-donating capacity (methoxy groups)
- Possible applications in receptor-targeted therapies
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline - Chloro substituent at 7-position
- Diazepane ring (7-membered) instead of piperazine
303.83 - Increased steric bulk
- Potential for altered pharmacokinetics
1-(4-(7-Chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone - Dual piperazine moieties
- Chloroquinoline core
452.37 - Demonstrated anti-inflammatory and analgesic activity
- High affinity for nitric oxide modulation
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline - Piperidine instead of piperazine
- Thiophene substituent
294.39 - Improved lipophilicity (thiophene)
- Applications in heterocyclic chemistry research

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: The 4-methylpiperazine group in the parent compound likely enhances solubility compared to analogs with bulkier or less polar substituents (e.g., diazepane in ). Piperazine-containing derivatives often exhibit improved cellular uptake, as seen in anti-inflammatory agents .

Steric and Electronic Modifications :

  • The chloro substituent in introduces electronegativity and steric hindrance, which may improve target specificity (e.g., inhibition of nitric oxide synthase in ).
  • Replacement of piperazine with piperidine () reduces basicity, altering pharmacokinetic profiles.

Biological Activity Trends :

  • Dual piperazine derivatives (e.g., ) show enhanced anti-inflammatory activity due to synergistic interactions with multiple receptor sites.
  • Thiophene-containing analogs () are less explored for bioactivity but offer versatility in synthetic chemistry.

Biological Activity

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Antibacterial Activity

Research has demonstrated that quinoline derivatives exhibit varying levels of antibacterial activity. A study focused on related quinoline compounds showed that structural modifications can significantly enhance antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The lipophilicity of these compounds often correlates with their antibacterial efficacy, where higher LogP values indicate better activity.

Table 1: Antibacterial Activity of Related Quinoline Compounds

CompoundBacterial StrainActivity (Zone of Inhibition)LogP Value
Compound 5aS. aureus20 mm2.26
Compound 5bE. coli15 mm2.32
Compound XMRSA18 mm1.94

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. For instance, compounds similar to this compound have been shown to downregulate c-MYC expression in cancer cell lines, indicating their role in inhibiting tumor growth . The mechanism often involves the stabilization of G-quadruplex structures in DNA, which can suppress oncogene expression.

Case Study: Anticancer Effects in Cell Lines

In a study evaluating the effects of quinoline derivatives on various cancer cell lines (e.g., MCF7, NCI-H460), compounds exhibited IC50 values indicating significant antiproliferative effects:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H4600.39
Compound CColo3200.67

These results suggest that modifications to the quinoline structure can enhance anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Antiviral Activity

Emerging research indicates that certain quinoline derivatives possess antiviral properties. For instance, studies have shown that some analogs inhibit viral replication at early stages by affecting intracellular processes . The antiviral activity is often linked to the lipophilicity and electronic properties of substituents on the quinoline ring.

Table 2: Antiviral Activity Data

CompoundVirus TypeIC50 (µM)CC50 (µM)Selectivity Index
Compound DDengue Virus3.0316.065.30
Compound EH5N1 Virus0.4919.3939.5

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